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3-Epi-3-hydroxy-2'-deoxymugineic acid -

3-Epi-3-hydroxy-2'-deoxymugineic acid

Catalog Number: EVT-1580111
CAS Number:
Molecular Formula: C12H20N2O8
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-epi-3-hydroxy-2'-deoxymugineic acid is a member of mugineic acids. It derives from a mugineic acid. It is a conjugate acid of a 3-epi-3-hydroxy-2'-deoxymugineate.
Overview

3-Epi-3-hydroxy-2'-deoxymugineic acid is a phytosiderophore, which plays a critical role in iron acquisition in plants, particularly in graminaceous species. This compound is derived from mugineic acid and is significant for its ability to chelate iron, facilitating its uptake by plants in iron-deficient soils. The compound is part of a broader class of molecules that plants utilize to enhance nutrient availability.

Source and Classification

3-Epi-3-hydroxy-2'-deoxymugineic acid is classified under the category of phytosiderophores, which are specialized chelating agents produced by plants to mobilize iron from the soil. It is specifically noted for its structural relationship to mugineic acid, which serves as its functional parent. This classification highlights its role in plant physiology, particularly in nutrient acquisition and transport.

Synthesis Analysis

The synthesis of 3-Epi-3-hydroxy-2'-deoxymugineic acid can be accomplished through various chemical methods. One notable approach involves the use of reductive alkylation techniques that utilize aldehyde intermediates. This method allows for the efficient production of the compound with minimal use of protecting groups, thereby streamlining the synthetic process. The synthesis typically requires specific reagents and conditions that favor the formation of the desired product while minimizing side reactions.

Technical Details

  • Reagents: Aldehyde intermediates are used in conjunction with reducing agents.
  • Conditions: The reactions are often conducted under controlled temperatures to optimize yield and purity.
  • Yield: The efficiency of the synthesis can vary based on the specific conditions employed.
Molecular Structure Analysis

The molecular structure of 3-Epi-3-hydroxy-2'-deoxymugineic acid can be represented by its chemical formula C12H18N2O8C_{12}H_{18}N_{2}O_{8}. The compound features a complex arrangement of functional groups that contribute to its chelating properties.

Structural Data

  • Molecular Weight: Approximately 290.28 g/mol.
  • Functional Groups: Hydroxyl groups and an amine group are integral to its structure, enhancing its ability to form stable complexes with iron ions.
Chemical Reactions Analysis

3-Epi-3-hydroxy-2'-deoxymugineic acid participates in various chemical reactions primarily involving complexation with metal ions, particularly iron. The compound acts as a ligand, forming stable chelate complexes that improve iron solubility and availability in the rhizosphere.

Technical Details

  • Complex Formation: The reaction mechanism involves coordination between the hydroxyl and amine groups of the phytosiderophore and iron ions.
  • Stability: The resulting complexes exhibit enhanced stability compared to free metal ions, which is crucial for effective nutrient uptake by plants.
Mechanism of Action

The mechanism by which 3-Epi-3-hydroxy-2'-deoxymugineic acid facilitates iron acquisition involves several steps:

  1. Release into Soil: The compound is exuded by plant roots into the surrounding soil, especially under low iron conditions.
  2. Iron Chelation: It binds to ferric ions (Fe³⁺) present in the soil, forming soluble complexes that prevent precipitation.
  3. Uptake by Roots: The chelated iron is then taken up by plant roots through specific transporters that recognize the phytosiderophore-metal complex.

Data

Studies have shown that this mechanism significantly enhances iron availability, leading to improved plant growth and development under nutrient-deficient conditions.

Physical and Chemical Properties Analysis

3-Epi-3-hydroxy-2'-deoxymugineic acid exhibits several notable physical and chemical properties:

Physical Properties

  • Appearance: Typically exists as a white or off-white solid.
  • Solubility: Highly soluble in water, facilitating its function in soil environments.

Chemical Properties

  • Stability: The compound remains stable under physiological pH but may degrade under extreme conditions (e.g., very low or high pH).
  • Reactivity: Reacts readily with metal ions, particularly iron, demonstrating strong chelating ability.
Applications

The primary scientific applications of 3-Epi-3-hydroxy-2'-deoxymugineic acid include:

  1. Agricultural Use: Enhancing crop yields by improving iron availability in soils where it is deficient.
  2. Biochemical Research: Studying mechanisms of nutrient uptake and transport in plants.
  3. Environmental Science: Investigating soil chemistry and plant-soil interactions concerning nutrient cycling.
Biosynthesis Pathways and Enzymatic Regulation

Biosynthetic Precursors and Functional Parent Relationships in Mugineic Acid Family Phytosiderophores

3-Epi-3-hydroxy-2'-deoxymugineic acid (epiHDMA) belongs to the mugineic acid family phytosiderophores (MAs), a group of metal-chelating compounds essential for iron acquisition in graminaceous plants. Its biosynthesis originates from L-methionine, which serves as the universal precursor for all MAs. Through a conserved pathway, three molecules of L-methionine are sequentially converted into 2'-deoxymugineic acid (DMA) via key intermediates: S-adenosyl-L-methionine (SAM), nicotianamine (NA), and a 3''-keto intermediate. DMA acts as the direct functional parent of epiHDMA and serves as the branch point for species-specific hydroxylation modifications [6] [9].

In barley (Hordeum vulgare), rye (Secale cereale), and perennial grasses like Lolium perenne, DMA undergoes hydroxylation at the C-3 position to yield epiHDMA. This structural modification enhances its iron-binding properties and is enzymatically distinct from the C-2' hydroxylation pathway that produces mugineic acid (MA) in barley or avenic acid in oats (Avena sativa). Isotope labeling studies using D,L-[3,3,4,4-²H₄]-methionine confirmed that 12 deuterium atoms incorporate into DMA, while epiHDMA shows loss of one deuterium at both C-2' and C-3 positions, confirming hydroxylation-driven structural diversification [9]. The table below summarizes the relationship of epiHDMA to core MAs:

Table 1: Functional Relationships in the Mugineic Acid Family

CompoundStructural Relationship to DMAPrimary Producing Species
2'-Deoxymugineic acid (DMA)Parent moleculeAll graminaceous plants
3-Epi-3-hydroxy-2'-deoxymugineic acid (epiHDMA)C-3 hydroxylation of DMABarley, rye, Lolium perenne
Mugineic acid (MA)C-2' hydroxylation of DMABarley
3-Epihydroxymugineic acid (epiHMA)C-3 hydroxylation of MABarley
Avenic acidAzetidine ring cleavage of DMAOats

Role of Aldo-Keto Reductase Superfamily Enzymes in 3-Epi-3-hydroxy-2'-deoxymugineic Acid Synthesis

The synthesis of epiHDMA relies on two critical enzymatic activities: deoxymugineic acid synthase (DMAS) for DMA production and dioxygenases (IDS2/IDS3) for hydroxylation. DMAS, an aldo-keto reductase (AKR) superfamily enzyme, catalyzes the reduction of the 3''-keto intermediate to DMA using NADPH as a cofactor. DMAS enzymes from barley (HvDMAS1), rice (OsDMAS1), wheat (TaDMAS1), and maize (ZmDMAS1) constitute a distinct subfamily within the AKR4 group, characterized by conserved catalytic residues (Tyr, Lys, Asp) and optimal activity at alkaline pH (8–9) [10]. This pH preference aligns with their subcellular localization in vesicles, where DMA is synthesized prior to secretion [10].

Following DMA synthesis, epiHDMA formation requires stereo-specific hydroxylation at the C-3 position. This reaction is mediated by 2-oxoglutarate-dependent dioxygenases (2-ODDs), particularly IDS2 (mugineic-acid 3-dioxygenase; EC 1.14.11.25) and IDS3 (2'-deoxymugineic-acid 2'-dioxygenase; EC 1.14.11.24). IDS2 hydroxylates DMA at C-3 to yield epiHDMA, while IDS3 targets the C-2' position. Both enzymes require Fe(II), 2-oxoglutarate, and O₂ as co-substrates and are distinguished by their regiospecificity. Mutational studies confirm that conserved residues (His-209, Asp-211, His-265 for Fe²⁺ binding; Arg-275, Ser-277 for 2-oxoglutarate binding) are essential for activity [3] [7]. The table below compares key enzymes:

Table 2: Enzymes Catalyzing Key Steps in epiHDMA Biosynthesis

EnzymeGeneReaction CatalyzedCofactorspH Optimum
Deoxymugineic acid synthase (DMAS)HvDMAS1, OsDMAS1Reduction of 3''-keto intermediate to DMANADPH8–9
Mugineic-acid 3-dioxygenase (IDS2)HvIDS2C-3 hydroxylation of DMA → epiHDMAFe(II), 2-oxoglutarate, O₂7.5
2'-Deoxymugineic-acid 2'-dioxygenase (IDS3)HvIDS3C-2' hydroxylation of DMA → MAFe(II), 2-oxoglutarate, O₂7.5

Iron-Deficiency Induced Gene Expression and Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of epiHDMA is transcriptionally regulated by iron availability. Genes encoding DMA-producing enzymes (DMAS, NAS, NAAT) and hydroxylases (IDS2, IDS3) are rapidly induced under Fe-deficient conditions in roots. In barley, HvDMAS1 and HvIDS2 transcripts increase within 24–48 hours of Fe withdrawal, correlating with elevated DMA and epiHDMA secretion [1] [9]. Notably, zinc deficiency also induces these genes, independent of iron status, through mechanisms involving enhanced methionine cycle activity and increased precursor supply [1].

Subcellularly, DMA synthesis occurs in cytosolic vesicles with alkaline pH, consistent with DMAS enzymatic requirements. Immunohistochemical studies in rice reveal OsDMAS1 promoter-driven expression in root vascular tissues under Fe sufficiency, expanding to all root cells under deficiency. IDS2 and IDS3 exhibit root-specific localization, with proteins accumulating in vesicles near the plasma membrane prior to secretion via transporters like TOM1. Diurnal regulation governs secretion timing, with biosynthesis peaking pre-dawn and secretion occurring at sunrise [6] [10].

Table 3: Expression Patterns of Key Genes in epiHDMA Biosynthesis

GeneInduction TriggerTissue SpecificitySubcellular Localization
HvDMAS1Fe/Zn deficiencyRoots > ShootsCytosolic vesicles
HvIDS2Fe deficiencyRoots (apical zones)Secretory vesicles
HvIDS3Fe deficiencyRoots (apical zones)Secretory vesicles
HvNAATFe/Zn deficiencyRootsCytosol

Properties

Product Name

3-Epi-3-hydroxy-2'-deoxymugineic acid

IUPAC Name

(2S,3S)-1-[(3S)-3-carboxy-3-[[(3S)-3-carboxy-3-hydroxypropyl]amino]propyl]-3-hydroxyazetidine-2-carboxylic acid

Molecular Formula

C12H20N2O8

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-6(10(17)18)2-4-14-5-8(16)9(14)12(21)22/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22)/t6-,7-,8-,9-/m0/s1

InChI Key

UQYFTKWTXJZWBK-JBDRJPRFSA-N

SMILES

C1C(C(N1CCC(C(=O)O)NCCC(C(=O)O)O)C(=O)O)O

Canonical SMILES

C1C(C(N1CCC(C(=O)O)NCCC(C(=O)O)O)C(=O)O)O

Isomeric SMILES

C1[C@@H]([C@H](N1CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)O)C(=O)O)O

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